molecular formula C19H16BrNO3S B10910525 (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No.: B10910525
M. Wt: 418.3 g/mol
InChI Key: FCDSBCFJAVVTNL-MFOYZWKCSA-N
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Description

5-[(Z)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound belonging to the thiazolone family This compound is characterized by a thiazole ring fused with a phenyl group and substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Substitution Reactions:

    Condensation Reaction: The final step involves a condensation reaction between the substituted thiazole and the aldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

Medicinally, the compound and its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Their ability to interact with biological macromolecules makes them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(2-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
  • 5-[(Z)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE

Uniqueness

Compared to similar compounds, 5-[(Z)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its reactivity and biological activity. This unique substitution pattern can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C19H16BrNO3S

Molecular Weight

418.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C19H16BrNO3S/c1-11-4-6-12(7-5-11)19-21-18(22)17(25-19)9-13-8-15(23-2)16(24-3)10-14(13)20/h4-10H,1-3H3/b17-9-

InChI Key

FCDSBCFJAVVTNL-MFOYZWKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3Br)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)S2

Origin of Product

United States

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